4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Overview
Description
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound with the CAS Number: 1219948-56-7 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10 (9-12)13 (16)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3, (H,15,16);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder in physical form . Its molecular weight is 270.76 . The IUPAC name is 3-methoxy-N-(4-piperidinyl)benzamide hydrochloride .Scientific Research Applications
Gastrointestinal Motility Enhancement
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride derivatives have been explored for their potential in enhancing gastrointestinal motility, showing promise as novel prokinetic agents. Studies have highlighted their efficacy in accelerating gastric emptying and increasing the frequency of defecation, pointing towards their utility in treating gastrointestinal disorders. Notably, these compounds exhibit selective serotonin 4 (5-HT4) receptor agonist activity, offering a potential mechanism for their prokinetic effects while aiming to reduce side effects associated with 5-HT3 and dopamine D2 receptor interactions (Sonda et al., 2004), (Sonda et al., 2003).
Choline Transporter Inhibition
Another area of interest is the inhibition of the presynaptic choline transporter (CHT), critical for cholinergic signaling in the nervous system. Research into 4-methoxy-3-(piperidin-4-yl) benzamides has led to the identification of potent and selective inhibitors based on this chemical scaffold. Such inhibitors represent potential therapeutic avenues for disorders characterized by cholinergic dysfunction (Bollinger et al., 2015).
Sigma Receptor Imaging in Breast Cancer
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a derivative of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, has been investigated for its potential in sigma receptor imaging. Preliminary studies in patients with suspected primary breast cancer have demonstrated the ability of P-(123)I-MBA to accumulate in breast tumors in vivo, suggesting a role for sigma receptors in tumor biology and the potential utility of this compound in diagnostic imaging (Caveliers et al., 2002).
Prokinetic Agents for Colonic Motility
Research on novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides has demonstrated potent binding affinity for 5-HT(4) receptors and significant colonic prokinetic activity. These findings underline the potential of such compounds in addressing colonic motility disorders, offering a promising direction for therapeutic development (Harada et al., 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVTYKROIEQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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